molecular formula C22H24N2O3 B11321098 2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

Cat. No.: B11321098
M. Wt: 364.4 g/mol
InChI Key: WBERPEOCPAYSMM-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a phenoxy group, a quinoline moiety, and a propanamide linkage, which could contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Phenoxy Intermediate: Reacting 2,3-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Quinoline Derivative Synthesis: Synthesizing the 8-ethoxyquinoline derivative through a series of reactions involving quinoline and ethoxy substituents.

    Amide Bond Formation: Coupling the phenoxy intermediate with the quinoline derivative using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide may undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide could have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: Application in the development of new catalysts or chemical processes.

Mechanism of Action

The mechanism of action for 2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Affecting biochemical pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide’s unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-5-26-20-12-11-18(17-9-7-13-23-21(17)20)24-22(25)16(4)27-19-10-6-8-14(2)15(19)3/h6-13,16H,5H2,1-4H3,(H,24,25)

InChI Key

WBERPEOCPAYSMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=CC(=C3C)C)C=CC=N2

Origin of Product

United States

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